molecular formula C9H9N3O2 B2701030 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779128-22-1

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2701030
CAS No.: 1779128-22-1
M. Wt: 191.19
InChI Key: ADVGFQZNAZFBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine core, a structure recognized for its significant biological activities and its role as a key building block in developing targeted therapeutic agents . The molecule's structure, incorporating a carboxylic acid group at the 6-position, allows for further functionalization through amide coupling or other conjugation chemistries, making it a versatile intermediate for creating novel derivatives. The primary research application of this chemical scaffold is in the field of oncology, particularly in the synthesis and development of protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidines are known to act as potent ATP-competitive inhibitors for a range of kinases critical in cancer signaling pathways, including EGFR, B-Raf, and MEK . These kinases are validated targets in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Furthermore, structural analogs of this core have been investigated as antagonists for the adenosine A2a receptor (A2a AR), a promising immunotherapeutic strategy for new-generation anticancer agents . The specific 3-ethyl and 6-carboxylic acid substituents on this core are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to optimize interactions with biological targets . This product is intended for research purposes as a key synthetic precursor or a standard for analytical studies. It is supplied for Laboratory/Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-6-4-11-12-5-7(9(13)14)3-10-8(6)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGFQZNAZFBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antitumor agent.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as protein kinase domains. By binding to these domains, the compound can modulate the activity of enzymes involved in critical cellular processes. This modulation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-Ethyl, 6-carboxylic acid C₉H₉N₃O₂ 191.19 Intermediate for Anagliptin; moderate solubility in polar solvents
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3-Carboxylic acid, 5/7-methyl C₉H₉N₃O₂ 191.19 Synthesized via NaOH hydrolysis; yellowish solid with 70% yield
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2/7-Methyl, 6-carboxylic acid C₉H₉N₃O₂ 191.19 Decomposes at ~250°C; used in medicinal chemistry research
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cyano, 7-methyl, 6-ethyl ester C₁₁H₁₀N₄O₂ 230.22 Higher molecular weight due to cyano/ester groups; CAS RN: 64689-82-3
3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-Aryl, 2-methyl, 7-oxo C₁₅H₁₃N₃O₄ 299.29 Enhanced lipophilicity from aryl group; potential antitumor applications

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., 3-Ethyl) are more polar than ester/cyano analogs, favoring aqueous solubility .
  • Thermal Stability : Decomposition near 250°C is common among methyl/ethyl derivatives, while oxo-substituted variants may have lower stability .

Biological Activity

3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. The compound's molecular formula is C8H10N4O2C_8H_10N_4O_2, and its structural characteristics contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell proliferation and apoptosis. By inhibiting specific kinases, this compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Enzymatic Inhibition

The compound also displays inhibitory activity against several enzymes:

  • Protein Kinases : It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in malignant cells.
  • Other Enzymes : Additionally, it has shown promise in inhibiting other enzymatic activities relevant to cancer progression and inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Substitution Reaction : Starting with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine, the compound undergoes substitution with nucleophiles such as pyrrolidine.
  • Reduction Reaction : The resulting intermediate is subjected to reduction to yield another intermediate.
  • Acylation : The final step involves acylation with carboxylic acids to produce the target compound .

Case Studies and Research Findings

Recent studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines, including this compound. Notable findings include:

StudyFindings
MDPI Study (2021)Highlighted the anticancer potential and enzymatic inhibitory activity of various pyrazolo[1,5-a]pyrimidines .
Dissertation on Kinase InhibitorsDemonstrated that compounds based on the pyrazolo[1,5-a]pyrimidine core could effectively inhibit CDK2 kinase activity .
Pharmaceutical ResearchDiscussed the anti-inflammatory and anti-diabetic properties alongside anticancer effects .

Q & A

Q. What are the established synthetic routes for 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, Gavrin et al. (2007) optimized cyclization using ethyl acetoacetate and hydrazine derivatives under reflux in acetic acid, achieving yields of 65–75% . Substituent introduction at the 3-position (e.g., ethyl groups) often employs nucleophilic substitution with alkyl halides in DMF using sodium hydride as a base . Critical factors include solvent polarity (aprotic solvents enhance substitution) and temperature control to minimize side reactions.

Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the structure of this compound?

  • 1H NMR : The ethyl group at C3 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm). The carboxylic acid proton is observed as a broad singlet (~δ 12–13 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1600–1650 cm⁻¹ (C=N/C=C in the pyrimidine ring) .
  • MS : Molecular ion peaks at m/z 205 (M⁺) and fragment ions at m/z 160 (loss of COOH) confirm the structure .

Q. What functional groups in this compound are most reactive, and how do they participate in derivatization?

The carboxylic acid group at C6 undergoes esterification (via Fischer-Speier reaction with ethanol/H₂SO₄) or amidation (using coupling agents like EDC/HOBt). The ethyl group at C3 can be functionalized via radical bromination (NBS, AIBN) to introduce bromine for cross-coupling reactions . Pyrimidine nitrogen atoms participate in coordination chemistry, forming complexes with transition metals (e.g., Pd for catalysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

Low yields often arise from incomplete cyclization or side reactions during ethyl group introduction. Gavrin et al. (2007) improved cyclization efficiency by using microwave-assisted synthesis (120°C, 30 min) instead of conventional reflux, increasing yields by 15–20% . For ethylation, substituting DMF with DMAc reduces byproduct formation due to better solubility of intermediates . Kinetic studies using HPLC monitoring can identify optimal reaction times and temperature gradients .

Q. How do structural modifications at the C3 and C6 positions affect the compound’s bioactivity?

  • C3 Ethyl → Bromo : Enhances binding to kinase ATP pockets (e.g., CDK2 inhibition IC₅₀ improves from 12 μM to 0.8 μM) .
  • C6 Carboxylic Acid → Amide : Increases metabolic stability (t₁/₂ in plasma rises from 1.2 h to 4.5 h) but reduces solubility . Computational docking (AutoDock Vina) reveals that bulkier C3 substituents improve hydrophobic interactions, while C6 polar groups enhance hydrogen bonding .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. For example:

  • Melting Points : Recrystallization from ethyl acetate/hexane (1:3) yields a stable polymorph (mp 215–217°C) vs. DMSO/water (mp 208–210°C) .
  • NMR Shifts : Anhydrous samples in DMSO-d₆ show consistent shifts, while hydrated samples in CDCl₃ exhibit variability due to hydrogen bonding . Always report solvent and drying methods to ensure reproducibility.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

DFT calculations (B3LYP/6-311+G**) identify nucleophilic attack sites:

  • Pyrimidine C5 has the lowest LUMO energy (−1.8 eV), making it susceptible to electrophilic substitution .
  • Fukui indices highlight the carboxylic acid oxygen as the most nucleophilic (ƒ⁻ = 0.12) for esterification . MD simulations (AMBER) predict solvation effects, showing THF improves reaction rates compared to DCM due to better stabilization of transition states .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

While specific GHS data for the ethyl derivative is limited, analogous compounds (e.g., 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .
  • Storage : Keep in amber vials at −20°C under nitrogen to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.